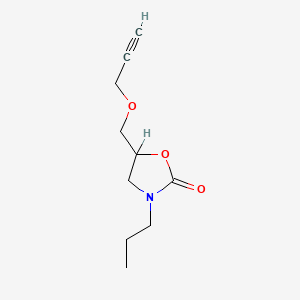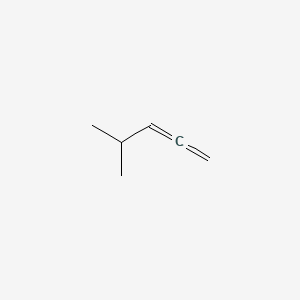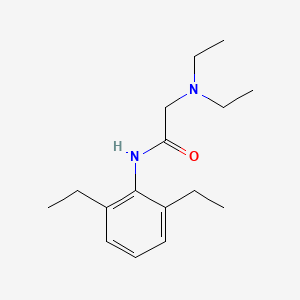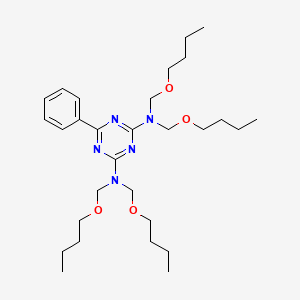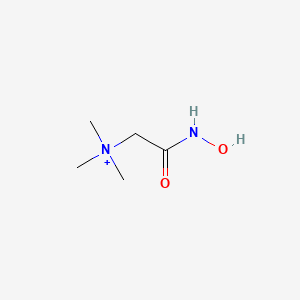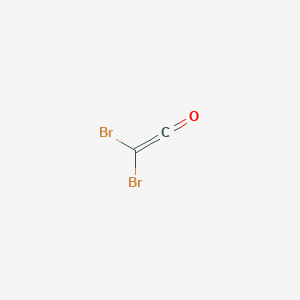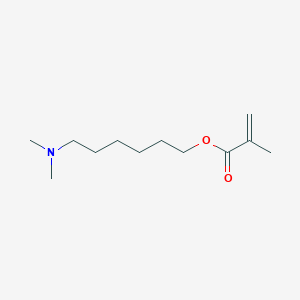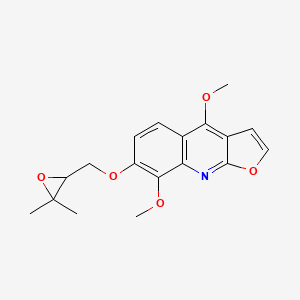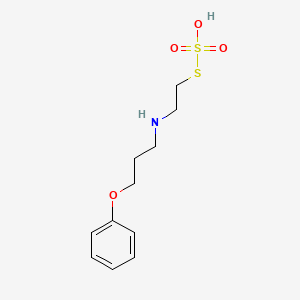
2,2'-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two oxazole rings connected by a phenylene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride and an appropriate aldehyde or ketone to form the oxazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the oxazole rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research could explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) include other bis-oxazole derivatives and compounds with similar structural features, such as:
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-thiazol-5(4H)-one)
- 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-imidazol-5(4H)-one)
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one) lies in its specific structure, which can impart unique chemical and physical properties. These properties might make it particularly suitable for certain applications, such as in the synthesis of specialized materials or as a specific reagent in chemical reactions.
特性
CAS番号 |
22102-60-9 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methyl-5-oxo-4H-1,3-oxazol-2-yl)phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H12N2O4/c1-7-13(17)19-11(15-7)9-3-5-10(6-4-9)12-16-8(2)14(18)20-12/h3-8H,1-2H3 |
InChIキー |
CSMXHTLRHLWQKW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


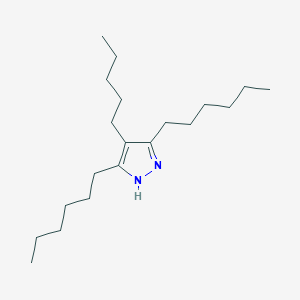
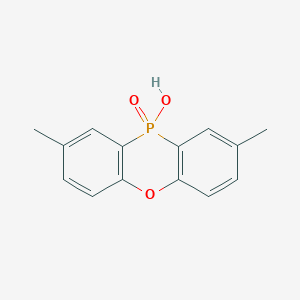

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
